
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is a complex organic compound that belongs to the family of hydroxy fatty acids. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. It is of significant interest in various scientific fields due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of reactions including epoxidation, hydroxylation, and isomerization to introduce the hydroxyl group and the conjugated double bonds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its scalability and the potential for sustainable production.
化学反応の分析
Types of Reactions
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield 15-oxo-icosa-5,8,11,13-tetraenoic acid, while reduction of the double bonds may produce a fully saturated hydroxy fatty acid.
科学的研究の応用
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is studied for its role in cellular signaling pathways and its potential effects on cell proliferation and differentiation.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of bio-based materials and as an additive in various industrial processes.
作用機序
The mechanism by which (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression. Its effects are mediated through binding to receptors or enzymes, modulating their activity and leading to downstream biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxy fatty acids such as (5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid and this compound.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the position of the hydroxyl group, which confer unique chemical and biological properties
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(5Z,8Z,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9+,17-14+ |
InChIキー |
JSFATNQSLKRBCI-PMCVYWRXSA-N |
異性体SMILES |
CCCCCC(/C=C/C=C/C/C=C\C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


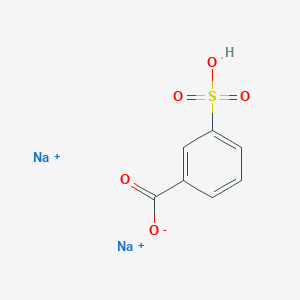
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)
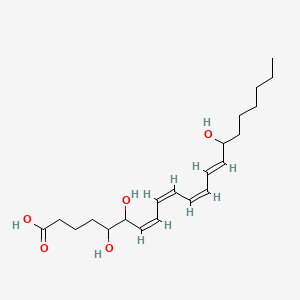
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
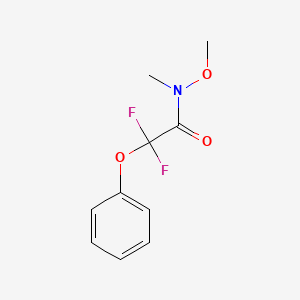
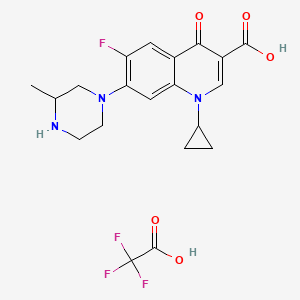
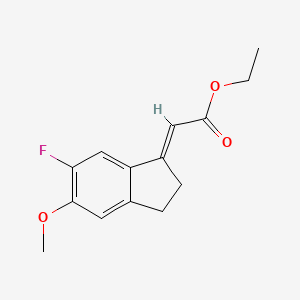
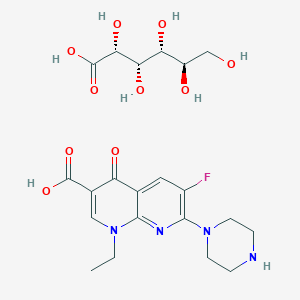
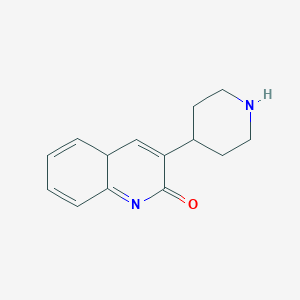
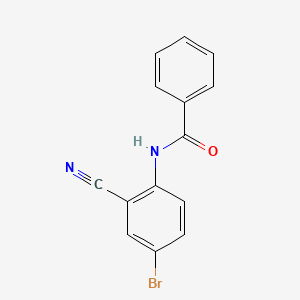

![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
